

# Spectroscopic Profile of 2-Hydroxybenzimidazole: An In-depth Technical Guide

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## Compound of Interest

Compound Name: **2-Hydroxybenzimidazole**

Cat. No.: **B011371**

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This technical guide provides a comprehensive overview of the spectroscopic characteristics of **2-Hydroxybenzimidazole**, a key heterocyclic compound with significant interest in medicinal chemistry. By detailing its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, this document serves as a crucial resource for the identification, characterization, and quality control of this compound and its derivatives in research and development settings.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for the structural elucidation of **2-Hydroxybenzimidazole**. The following sections detail the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data in deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ).

## $^1\text{H}$ NMR Spectroscopic Data

The  $^1\text{H}$  NMR spectrum of **2-Hydroxybenzimidazole** in  $\text{DMSO-d}_6$  is characterized by signals in the aromatic and downfield regions, corresponding to the protons of the benzimidazole core.

Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
N-H	10.65	Broad Singlet	2H
C4-H, C5-H, C6-H, C7-H	6.94 - 6.98	Multiplet	4H

Table 1:  $^1\text{H}$  NMR Spectroscopic Data of **2-Hydroxybenzimidazole** in DMSO-d<sub>6</sub>.[\[1\]](#)

## $^{13}\text{C}$ NMR Spectroscopic Data

The  $^{13}\text{C}$  NMR spectrum provides insight into the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Carbon Assignment	Chemical Shift ( $\delta$ , ppm)
C=O	~154
C3a, C7a	~130
C4, C7	~114
C5, C6	~121

Table 2: Approximate  $^{13}\text{C}$  NMR Chemical Shifts for **2-Hydroxybenzimidazole**. Note: Precise assignments may require further 2D NMR experiments.

## Infrared (IR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in **2-Hydroxybenzimidazole**. The spectrum exhibits characteristic absorption bands corresponding to the vibrational modes of the molecule.

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Intensity
3400 - 3300	N-H Stretching	Strong, Broad
3100 - 3000	Aromatic C-H Stretching	Medium
1700 - 1650	C=O Stretching (Amide I)	Strong
1620 - 1580	C=C Stretching (Aromatic)	Medium
1470 - 1350	C-H Bending	Medium
750 - 700	C-H Out-of-plane Bending	Strong

Table 3: Characteristic FT-IR Absorption Bands for **2-Hydroxybenzimidazole**.[\[2\]](#)

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of **2-Hydroxybenzimidazole** reveals electronic transitions within the molecule. The absorption maxima ( $\lambda_{\text{max}}$ ) are influenced by the solvent and the pH of the medium. The benzimidazole ring system acts as a chromophore, leading to distinct absorption peaks in the UV region.[\[3\]](#)

Solvent	$\lambda_{\text{max}}$ (nm)
Methanol	~275, ~282
Ethanol	~276, ~283
Dichloromethane	~278, ~285

Table 4: Typical UV-Vis Absorption Maxima of **2-Hydroxybenzimidazole** in Various Solvents.

Note: The exact  $\lambda_{\text{max}}$  can vary with concentration and solvent purity.

## Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **2-Hydroxybenzimidazole**.

## NMR Spectroscopy

### Sample Preparation:

- Accurately weigh 5-10 mg of **2-Hydroxybenzimidazole** for  $^1\text{H}$  NMR and 20-25 mg for  $^{13}\text{C}$  NMR into a clean, dry vial.[4]
- Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).[4]
- Gently vortex or sonicate the vial to ensure complete dissolution.
- Filter the solution through a glass wool-plugged Pasteur pipette into a clean, dry 5 mm NMR tube.
- Cap the NMR tube and wipe the exterior with a lint-free tissue before insertion into the spectrometer.

### Instrumentation and Data Acquisition:

- Spectrometer: A 300 MHz or higher field NMR spectrometer.
- $^1\text{H}$  NMR Parameters:
  - Pulse sequence: Standard single-pulse.
  - Number of scans: 16-32.
  - Relaxation delay: 1-2 seconds.
- $^{13}\text{C}$  NMR Parameters:
  - Pulse sequence: Proton-decoupled.
  - Number of scans: 1024 or more.
  - Relaxation delay: 2-5 seconds.

## FT-IR Spectroscopy

### Sample Preparation (KBr Pellet Method):

- Grind a small amount of **2-Hydroxybenzimidazole** with anhydrous potassium bromide (KBr) in an agate mortar and pestle to create a fine, homogeneous powder.
- Compress the mixture into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition:

- Spectrometer: A Fourier-Transform Infrared spectrophotometer.
- Data Acquisition Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- A background spectrum of the empty sample compartment should be recorded prior to sample analysis.

## UV-Vis Spectroscopy

Sample Preparation:

- Prepare a stock solution of **2-Hydroxybenzimidazole** in the desired spectroscopic grade solvent (e.g., methanol, ethanol) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a concentration that gives an absorbance reading in the range of 0.2-1.0 AU (typically in the  $\mu\text{g/mL}$  range).

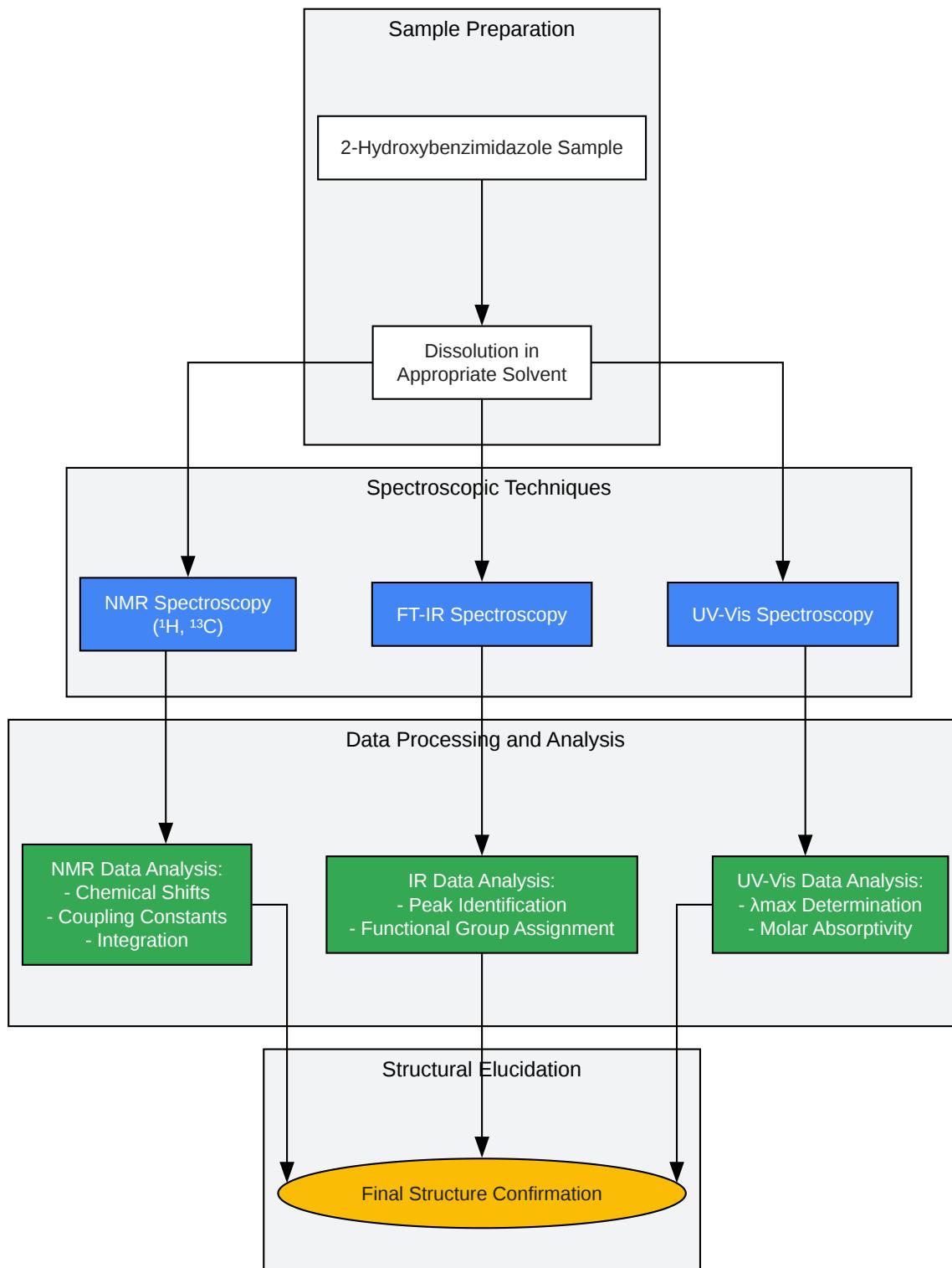
Instrumentation and Data Acquisition:

- Spectrometer: A double-beam UV-Vis spectrophotometer.
- Scan Range: 200-400 nm.
- Blank: Use the same solvent as used for the sample solution as a reference.
- Cuvettes: Use 1 cm path length quartz cuvettes.

## Visualized Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **2-Hydroxybenzimidazole**.

Workflow for Spectroscopic Analysis of 2-Hydroxybenzimidazole



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Caption: A logical workflow for the spectroscopic analysis of **2-Hydroxybenzimidazole**.

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